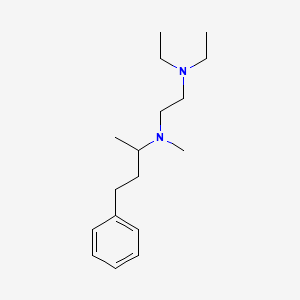![molecular formula C24H30N2O4 B4960926 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide is a chemical compound with potential therapeutic applications. It is a member of the benzamide class of compounds and is known to have an impact on the central nervous system.
Mécanisme D'action
The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide is not fully understood. However, it is thought to act as a partial agonist at the dopamine D2 receptor and an antagonist at the sigma-1 receptor. This dual mechanism of action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide has shown that it can affect various biochemical and physiological processes in the brain. It has been shown to increase dopamine release in certain regions of the brain, which may contribute to its potential therapeutic effects for schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide in lab experiments is its potential therapeutic applications. It may be useful for studying the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide. One area of interest is its potential therapeutic applications for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is developing new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, research on its potential use as a tool for studying the brain and its functions may also be of interest.
In conclusion, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide is a chemical compound with potential therapeutic applications for various neurological and psychiatric disorders. Its mechanism of action is not fully understood, but it has been shown to affect various biochemical and physiological processes in the brain. Further research is needed to fully understand its potential therapeutic effects and to develop more efficient synthetic methods.
Méthodes De Synthèse
The synthesis of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide involves a series of chemical reactions. The starting material is 4-methylbenzoyl chloride, which reacts with 2-(4-methylphenyl)ethylamine to form 4-methyl-N-(2-(4-methylphenyl)ethyl)benzamide. This intermediate is then reacted with sodium hydride and 1-(methoxyacetyl)piperidine to form the final product.
Applications De Recherche Scientifique
Research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide has focused on its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have potential as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(4-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-18-3-5-19(6-4-18)11-14-25-24(28)20-7-9-21(10-8-20)30-22-12-15-26(16-13-22)23(27)17-29-2/h3-10,22H,11-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMHFJAKKVSIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)
![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)